4-Bromo-2,6-bis-hydroxymethyl-phenol

Physicochemical Characterization Ligand Design Reactivity

Researchers requiring a halogenated phenol building block with predictable coordination chemistry face significant variability in metal-binding behavior among structural analogs. BBHMP (CAS 6296-63-5) resolves this with its precisely characterized pKa1 of 9.23, enabling reproducible deprotonation and controlled metal complexation in MOF and coordination polymer synthesis. • Documented pKa1 of 9.23 ensures optimized pH conditions for predictable metal-binding in catalyst and material design. • Validated scaffold for Pt(II) metallodrugs with demonstrated cytotoxicity against DU145 (prostate) and MCF7 (breast) cancer cell lines. • Broad-spectrum antimicrobial activity against both S. aureus and C. albicans when complexed. Supplied with full quality assurance documentation for seamless integration into research and development workflows.

Molecular Formula C8H9BrO3
Molecular Weight 233.06 g/mol
CAS No. 6296-63-5
Cat. No. B1267627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-bis-hydroxymethyl-phenol
CAS6296-63-5
Molecular FormulaC8H9BrO3
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CO)O)CO)Br
InChIInChI=1S/C8H9BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
InChIKeyYODIAPFXESLZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Supply Profile of 4-Bromo-2,6-bis-hydroxymethyl-phenol


4-Bromo-2,6-bis(hydroxymethyl)phenol (BBHMP, CAS 6296-63-5, C8H9BrO3) is a halogenated phenolic compound that serves as a versatile building block in organic synthesis and a multidentate ligand in coordination chemistry [1]. Its structure comprises a phenol core with a bromine atom at the para-position and two hydroxymethyl (-CH2OH) groups at the ortho-positions, which collectively confer unique reactivity, binding properties, and biological activity [1]. It is primarily utilized as an intermediate in the synthesis of phloroglucid analogues, polyphenol resins, and calixarenes [2], and is recognized for its role in proteomics research as a halogenated phenol derivative .

Why Generic Halogenated Phenols Fail to Replace 4-Bromo-2,6-bis-hydroxymethyl-phenol


The selection of a specific halogenated phenol derivative like 4-Bromo-2,6-bis-hydroxymethyl-phenol over seemingly similar in-class alternatives is critical because subtle variations in the halogen substituent and the presence of ortho-hydroxymethyl groups can profoundly alter physicochemical properties, coordination behavior, and biological performance. For instance, the acidity of the phenolic hydroxyl group (pKa1), which dictates reactivity and metal-binding capacity, varies significantly among 4-halo-2,6-bis(hydroxymethyl)phenols in a halogen-dependent manner [1]. Substituting bromine with chlorine, or removing the bromine atom entirely, would change the ligand's pKa, potentially shifting optimal complexation pH and altering thermodynamic stability. Furthermore, the specific halogen influences the compound's biological activity, with studies on halogenated phenols showing that antimicrobial efficacy is directly linked to the type and number of halogen substituents [2]. Therefore, direct substitution without rigorous validation can compromise synthetic yield, alter metal complex stability, or diminish the intended biological effect. The following quantitative evidence will delineate the specific, verifiable advantages that justify the procurement of this precise compound.

Comparative Evidence for 4-Bromo-2,6-bis-hydroxymethyl-phenol


Differentiated Acidity Profile vs. 4-Halo Analogs

In a direct, systematic comparison of four 4-halo-2,6-bis(hydroxymethyl)phenol derivatives, the first acidity constant (pKa1) of the phenolic -OH group for 4-Bromo-2,6-bis(hydroxymethyl)phenol was determined to be 9.23. This value represents a measurable, halogen-dependent variation in acidity compared to its 4-fluoro (pKa1 = 9.48), 4-chloro (pKa1 = 9.33), and 4-methyl (pKa1 = 9.58) analogs [1]. The study utilized both potentiometric and spectrophotometric methods under consistent conditions, establishing that the brominated analog is a stronger acid than its fluoro and methyl counterparts and exhibits a distinct pKa1 relative to the chloro derivative.

Physicochemical Characterization Ligand Design Reactivity

Enhanced Cytotoxicity of Pt(II) Complex vs. Free Ligand

A head-to-head comparison of 4-Bromo-2,6-bis(hydroxymethyl)phenol (BBHMP) and its Pt(II) complex, formed with nicotinamide (NA), revealed a significant enhancement in cytotoxicity against human cancer cell lines. The Pt(II) complex exhibited moderate cytotoxicity against DU145 (prostate adenocarcinoma) and MCF7 (breast) cancer cell lines in MTT assays, whereas the free BBHMP ligand showed negligible activity [1][2]. The study explicitly states that the complex was more effective than free BBHMP, and it was also benchmarked against the reference drug cisplatin, providing a clear comparative baseline [1].

Medicinal Chemistry Metal-Based Drugs Anticancer Activity

Broad Antimicrobial Spectrum of the Pt(II) Complex

The antimicrobial properties of the BBHMP ligand are amplified upon complexation. The Pt(II) complex of BBHMP with nicotinamide demonstrated significant activity against both Gram-positive bacteria (Staphylococcus aureus) and a fungal pathogen (Candida albicans) [1][2]. While the study indicates that both the free ligand and the complex have some antimicrobial effects, the Pt(II) complex displayed a notably 'significant' effect, which is a qualitative improvement over the free BBHMP [1]. This supports the compound's utility as a ligand precursor for developing dual-action antibacterial and antifungal agents.

Antimicrobial Research Bioinorganic Chemistry Antifungal Agents

Key Applications for 4-Bromo-2,6-bis-hydroxymethyl-phenol


pH-Tuned MOF and Catalyst Precursor

The precisely characterized pKa1 of 9.23 for 4-Bromo-2,6-bis(hydroxymethyl)phenol allows researchers to design metal-organic frameworks (MOFs) or coordination polymers with predictable deprotonation and metal-binding behavior in specific solvent systems (e.g., 20% methanol in water). This enables the fine-tuning of reaction conditions for the synthesis of catalysts or materials where a slightly more acidic ortho-hydroxymethyl phenol is required compared to its 4-fluoro or 4-methyl analogs .

Scaffold for Next-Generation Pt-Based Anticancer Agents

As demonstrated by the conversion of the negligibly cytotoxic free BBHMP ligand into a moderately cytotoxic Pt(II) complex , this compound serves as an effective scaffold for medicinal chemists. Procurement should be prioritized for projects aiming to synthesize novel metallodrugs with improved efficacy over standard platinum drugs like cisplatin, specifically targeting prostate (DU145) and breast (MCF7) cancer cell lines .

Intermediate for Broad-Spectrum Anti-Infective Agents

The verified antimicrobial activity of BBHMP's Pt(II) complex against both S. aureus and C. albicans positions this compound as a valuable intermediate in the synthesis of dual-action antibacterial/antifungal agents. Its procurement is justified for research groups focused on combating co-infections or developing novel topical antiseptics where broad-spectrum activity is crucial .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2,6-bis-hydroxymethyl-phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.